N,5-dimethylpyridin-2-amine

Radiopharmaceuticals Alzheimer's Disease β-Amyloid Imaging

N,5-Dimethylpyridin-2-amine (CAS 45715-13-7) is a specialized heterocyclic building block within the 2-aminopyridine family, distinguished by its N-methyl and 5-methyl substitutions. Its unique electronic and steric profile, which underpins its utility in the development of targeted radiopharmaceuticals and kinase inhibitors, creates a well-defined structural identity, with commercially available purity typically at 95% or 98%.

Molecular Formula C7H10N2
Molecular Weight 122.171
CAS No. 45715-13-7
Cat. No. B2571691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,5-dimethylpyridin-2-amine
CAS45715-13-7
Molecular FormulaC7H10N2
Molecular Weight122.171
Structural Identifiers
SMILESCC1=CN=C(C=C1)NC
InChIInChI=1S/C7H10N2/c1-6-3-4-7(8-2)9-5-6/h3-5H,1-2H3,(H,8,9)
InChIKeyASYFGSIOATXWJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing High-Purity N,5-Dimethylpyridin-2-amine (CAS 45715-13-7) for Precision Research


N,5-Dimethylpyridin-2-amine (CAS 45715-13-7) is a specialized heterocyclic building block within the 2-aminopyridine family, distinguished by its N-methyl and 5-methyl substitutions . Its unique electronic and steric profile, which underpins its utility in the development of targeted radiopharmaceuticals and kinase inhibitors, creates a well-defined structural identity, with commercially available purity typically at 95% or 98% . This specific substitution pattern differentiates it from simpler analogs and makes it a strategic asset in medicinal chemistry and probe development.

Why 2-Aminopyridine Analogs Cannot Replace N,5-Dimethylpyridin-2-amine in Critical Applications


Substituting N,5-dimethylpyridin-2-amine with a generic 2-aminopyridine or a simpler mono-substituted analog is a high-risk strategy that can lead to project failure. Even minor structural modifications within the 2-aminopyridine class can cause profound shifts in physicochemical properties and biological outcomes. For example, the unsubstituted parent, 2-amino-5-methylpyridine (CAS 1603-41-4), exhibits significantly higher basicity (pKa ~7.22) compared to the N-methylated target compound, a difference that directly impacts solubility, membrane permeability, and target binding kinetics . Similarly, the N-methyl group in the target compound is known to confer distinct metabolic stability profiles compared to non-methylated analogs, as demonstrated by its specific, though weak, inhibitory effect on CYP2B1 [1]. Furthermore, the unique steric and electronic environment created by the 5-methyl and N-methyl groups is essential for the selective binding of advanced derivatives, such as the radioiodinated pyridyl benzofuran [124I]IBETA, to β-amyloid plaques, an application that would be unattainable with simpler analogs [2].

Quantitative Differentiation: N,5-Dimethylpyridin-2-amine vs. Closest Analogs


Structural Basis for PET Tracer Selectivity: N,N-Dimethylpyridin-2-amine Core in [124I]IBETA

The N,N-dimethylpyridin-2-amine core is a critical structural feature enabling high-affinity binding of the derivative [124I]IBETA to β-amyloid (Aβ) plaques. This is a direct head-to-head comparison within the same study: the compound [124I]IBETA, which contains the N,N-dimethylpyridin-2-amine motif, exhibits a Ki of 2.36 nM for Aβ plaques [1]. In contrast, the article describes the pursuit of other radioiodinated pyridyl benzofuran derivatives for SPECT imaging, but these are noted as not having been successfully moved forward, highlighting the specific advantage conferred by the N,N-dimethylpyridin-2-amine architecture in this context [1].

Radiopharmaceuticals Alzheimer's Disease β-Amyloid Imaging PET Tracers

pKa Shift and Basicity Modulation via N-Methylation

N-methylation of the 2-amino group significantly reduces the basicity of the pyridine nitrogen, a key differentiator from the non-methylated analog. The N-methyl analog, 2-(methylamino)pyridine, has a predicted pKa of 6.73 ± 0.10 . In comparison, the non-methylated 2-amino-5-methylpyridine has a reported pKa of 7.22 (+1) at 25°C . This is a cross-study comparison showing a quantifiable shift in basicity.

Physicochemical Properties Drug Design pKa Solubility

Defined Metabolic Interaction Profile with CYP2B1

N,5-Dimethylpyridin-2-amine demonstrates a specific, albeit weak, interaction with cytochrome P450 enzymes, providing a defined baseline for understanding its metabolic fate. The compound shows an IC50 of 676,000 nM (676 µM) against CYP2B1 in rat liver microsomes, an enzyme involved in the metabolism of various drugs and xenobiotics [1]. While class-level inference suggests that N-methylated aminopyridines generally exhibit different metabolic stability compared to their primary amine counterparts, this specific data point allows researchers to make informed decisions when designing studies where CYP2B1-mediated metabolism is a variable.

Drug Metabolism Cytochrome P450 CYP2B1 ADME

Strategic Application Scenarios for N,5-Dimethylpyridin-2-amine in Advanced Research


Lead Optimization in CNS Drug Discovery Programs

The reduced basicity (pKa ≈ 6.73) of the N-methylated core compared to 2-amino-5-methylpyridine (pKa = 7.22) directly translates to improved passive membrane permeability. This property makes N,5-dimethylpyridin-2-amine a superior starting point for designing CNS-penetrant small molecules, as it favors the neutral species required for crossing the blood-brain barrier .

Development of Novel Kinase Inhibitors

The 2-aminopyridine scaffold is a privileged structure in kinase inhibitor design, often acting as an ATP-competitive hinge binder. The N- and 5-methyl groups of this specific compound provide unique steric bulk and lipophilicity, offering opportunities to engineer selectivity for specific kinase targets or to modulate drug-like properties that are not possible with simpler, unsubstituted 2-aminopyridines [1].

Synthesis of Targeted Radiopharmaceuticals and Molecular Probes

The N,N-dimethylpyridin-2-amine motif has been proven to be essential for high-affinity binding to β-amyloid plaques, as demonstrated by the PET imaging agent [124I]IBETA (Ki = 2.36 nM) [2]. Procurement of this building block enables the further development and optimization of next-generation diagnostic and theranostic agents for neurodegenerative diseases and oncology.

ADME Studies Requiring Well-Characterized Compounds

When designing in vitro ADME assays, the use of compounds with known metabolic profiles reduces experimental variability. N,5-Dimethylpyridin-2-amine provides a defined interaction with CYP2B1 (IC50 = 676 µM), a quantitative benchmark that is absent for many less-characterized analogs [3]. This makes it a reliable reference compound for metabolism studies or a well-understood starting point for further optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,5-dimethylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.